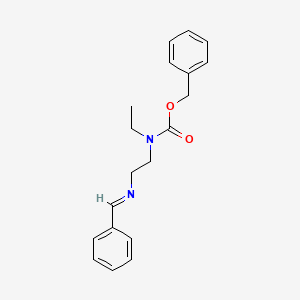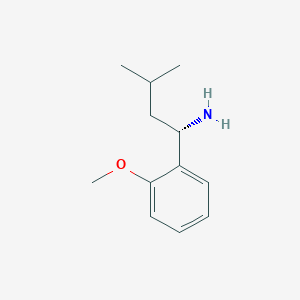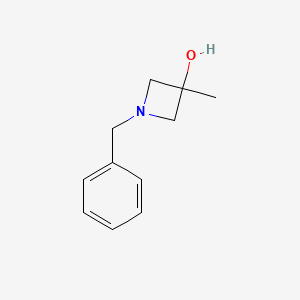
2,6-Dimethyl-1-naphthaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1-naphthaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by the presence of two methyl groups attached to the naphthalene ring at positions 2 and 6, and an aldehyde group at position 1
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1-naphthaldehyde can be synthesized through the formylation of 2,6-dimethylnaphthalene. The formylation reaction involves the introduction of a formyl group (-CHO) into the aromatic ring. This can be achieved using carbon monoxide in the presence of a catalyst. One common method involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the same formylation process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity .
化学反应分析
Types of Reactions
2,6-Dimethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: 2,6-Dimethyl-1-naphthoic acid.
Reduction: 2,6-Dimethyl-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2,6-Dimethyl-1-naphthaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2,6-Dimethyl-1-naphthaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds
1-Naphthaldehyde: Lacks the methyl groups at positions 2 and 6.
2,6-Dimethylnaphthalene: Lacks the aldehyde group at position 1.
2-Naphthaldehyde: Lacks the methyl groups at positions 2 and 6
Uniqueness
2,6-Dimethyl-1-naphthaldehyde is unique due to the presence of both the aldehyde group and the methyl groups at specific positions on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C13H12O |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
2,6-dimethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-8H,1-2H3 |
InChI 键 |
NYJRVZJSXBPGAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B13040048.png)
![6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040068.png)









